cytochalasin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Actin Filament Remodeling

Scientific Field: Cell Biology

Application Summary: Cytochalasin D is used to study the relevance of actin dynamics in specific processes or to decipher the interplay between actin and its regulators.

Smooth Muscle Relaxation

Scientific Field: Physiology

Application Summary: Cytochalasin D has been used to study the effects of actin polymerization and depolymerization on the relaxation process in smooth muscle.

Results or Outcomes: Cytochalasin D, an inhibitor of actin polymerization, significantly suppressed the force during relaxation both in skinned taenia cecum and carotid artery.

Inhibition of Monosaccharide Transport

Scientific Field: Biochemistry

Application Summary: Cytochalasin D, along with cytochalasin A and B, can inhibit the transport of monosaccharides across the cell membrane.

Inhibition of Protein Synthesis

Scientific Field: Molecular Biology

Application Summary: Cytochalasin D has been found to inhibit protein synthesis.

Regulation of Plant Growth

Scientific Field: Botany

Application Summary: Cytochalasin H, a type of cytochalasin, has been found to regulate plant growth.

Prevention of Angiogenesis

Scientific Field: Medical Biology

Application Summary: Cytochalasin E, another type of cytochalasin, has been found to prevent angiogenesis.

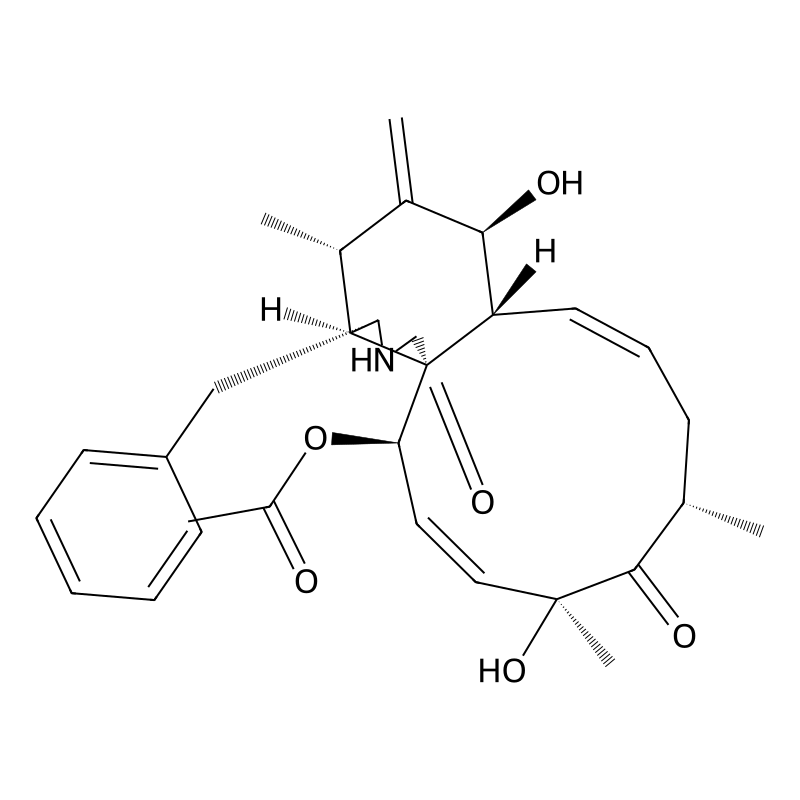

Cytochalasin D is a potent mycotoxin belonging to the cytochalasins class, which are produced by various fungi, including Helminthosporium species. This compound is characterized by its ability to disrupt actin microfilaments, thereby inhibiting actin polymerization. Its molecular formula is C₃₀H₃₇NO₆, and it has a molecular weight of approximately 507.63 g/mol. Cytochalasin D is known for its cell-permeable properties, allowing it to enter cells and exert its effects on the cytoskeleton, particularly during the cell cycle transition from G1 to S phase .

Cytochalasin D acts as a potent inhibitor of actin polymerization [, ]. Actin filaments are essential components of the cytoskeleton, playing a critical role in various cellular processes like cell division, motility, and shape. Cytochalasin D is believed to bind to the barbed ends of actin filaments, hindering the addition of actin monomers and disrupting their organization [, ]. This disrupts various cellular functions relying on actin dynamics.

The primary biological activity of cytochalasin D is its role as an inhibitor of actin polymerization. It binds to the barbed ends of actin filaments, preventing the addition of actin monomers and thereby disrupting normal cytoskeletal dynamics. This inhibition leads to significant morphological changes in cells, such as altered shape and motility. Additionally, cytochalasin D has been shown to activate p53-dependent pathways, contributing to cell cycle arrest at the G1-S transition and influencing apoptotic processes .

Cytochalasin D has a variety of applications in scientific research and medicine:

- Cell Biology: It is extensively used as a tool in cell biology to study cytoskeletal dynamics and cellular processes involving actin.

- Cancer Research: Due to its ability to induce cell cycle arrest and apoptosis, cytochalasin D is investigated for potential therapeutic applications in cancer treatment.

- Neuroscience: It is employed in studies examining neuronal growth and morphology by affecting actin filament organization.

- Drug Development: Cytochalasin D serves as a model compound for developing new drugs targeting actin-related pathways .

Cytochalasin D interacts specifically with actin filaments by binding to their growing ends. Studies have demonstrated that it can inhibit both the polymerization and depolymerization of actin filaments under various conditions. The binding affinity varies depending on whether the ends are capped with ATP or ADP-actin; cytochalasin D shows stronger binding to ADP-capped ends compared to ATP-capped ends . These interactions have significant implications for understanding cellular motility and morphology.

Cytochalasin D shares structural similarities with other compounds in the cytochalasins family but exhibits unique properties regarding its potency and specificity for actin polymerization inhibition.

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Cytochalasin B | Similar core structure but fewer substitutions | Less potent than cytochalasin D in inhibiting actin polymerization |

| Cytochalasin E | Contains additional functional groups | Exhibits different effects on cell morphology |

| Phalloidin | Stabilizes actin filaments | Opposes the action of cytochalasin D by preventing depolymerization |

| Latrunculin A | Different mechanism targeting actin monomers | Induces rapid depolymerization unlike cytochalasin D |

Cytochalasin D's unique ability to inhibit actin polymerization while also activating specific signaling pathways distinguishes it from these similar compounds .

Purity

Physical Description

Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

267-271 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: ...WORKERS INVESTIGATED THE APPLICATION OF.../ZYGOSPORIN A (CYTOCHALASIN D), E, F, G, & MORE THAN 30 DERIVATIVES/ AS ANTITUMOR AGENTS BUT WITH UNSUCCESSFUL RESULTS.

EXPTL USE: CYTOCHALASIN D (0.322-5.0 MG/KG/DAY, IP) HAD ANTITUMOR ACTIVITY AGAINST ASCITES HEPATOMA AH-130 AND MURPHY-STURM LYMPHOSARCOMA IN RATS.

MeSH Pharmacological Classification

Mechanism of Action

IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/

THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE.

CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS.

For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Metabolism Metabolites

IN...THE BIOSYNTHESIS OF CYTOCHALASIN D BY ZYGOSPORIUM MASONII, [1,2-(13)C]-ACETATE WAS FED TO A GROWING CULTURE OF THIS FUNGUS. THE ARRANGEMENT OF INTACT ACETATE UNITS WAS ESTABLISHED... CYTOCHALASIN D ORIGINATED FROM PHENYLALANINE, METHIONINE & 9 INTACT ACETATE UNITS. EIGHT OF THE ACETATE UNITS COUPLE IN A HEAD-TO-TAIL FASHION TO FORM THE C16-POLYKETIDE MOIETY. THE FEEDING OF HIGHER EVEN-NUMBERED SATURATED ACIDS SUCH AS C1-LABELLED BUTYRATE, MYRISTATE & PALMITATE SHOWED NO DIRECT INCORPORATION. THEY DO, HOWEVER, UNDERGO BETA-OXIDATION TO YIELD C1-LABELLED ACETATE WHICH IS INCORPORATED INTO CYTOCHALASIN D.

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Interactions

CYTOCHALASIN D TREATMENT OF PERMISSIVE OR SEMIRESTRICTIVE CELL LINES ENHANCED THEIR SUSCEPTIBILITY TO INFECTION WITH POLIOVIRUS.

Dates

2: Shahriari S, Gordon J, Ghildyal R. Host cytoskeleton in respiratory syncytial virus assembly and budding. Virol J. 2016 Sep 26;13(1):161. Review. PubMed PMID: 27670781; PubMed Central PMCID: PMC5037899.

3: Volkman LE. Baculoviruses and nucleosome management. Virology. 2015 Feb;476:257-63. doi: 10.1016/j.virol.2014.12.022. Epub 2015 Jan 5. Review. PubMed PMID: 25569454.

4: Whiting D, DiNardo JA. TEG and ROTEM: technology and clinical applications. Am J Hematol. 2014 Feb;89(2):228-32. doi: 10.1002/ajh.23599. Review. PubMed PMID: 24123050.

5: Alberti C. Taxane- and epothilone-based chemotherapy: from molecule cargo cytoskeletal logistics to management of castration-resistant prostate carcinoma. Eur Rev Med Pharmacol Sci. 2013 Jun;17(12):1658-64. Review. PubMed PMID: 23832735.

6: Yoshida T, Yoshikawa T, Nabeshi H, Tsutsumi Y. [Relation analysis between intracellular distribution of nanomateriarls, ROS generation and DNA damage]. Yakugaku Zasshi. 2012;132(3):295-300. Review. Japanese. PubMed PMID: 22382833.

7: Shibasaki M, Mizuno K, Ohkuma S. [Mechanism of withdrawal syndrome in alcohol dependence]. Nihon Arukoru Yakubutsu Igakkai Zasshi. 2011 Oct;46(5):413-23. Review. Japanese. PubMed PMID: 22256590.

8: Doenhoff MJ, Cioli D, Utzinger J. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis. Curr Opin Infect Dis. 2008 Dec;21(6):659-67. doi: 10.1097/QCO.0b013e328318978f. Review. PubMed PMID: 18978535.

9: Shahid AA, Husnain T, Riazuddin S. Ascochyta blight of chickpea: production of phytotoxins and disease management. Biotechnol Adv. 2008 Nov-Dec;26(6):511-5. doi: 10.1016/j.biotechadv.2008.06.001. Epub 2008 Jun 22. Review. PubMed PMID: 18616995.

10: Bereiter-Hahn J, Vöth M, Mai S, Jendrach M. Structural implications of mitochondrial dynamics. Biotechnol J. 2008 Jun;3(6):765-80. doi: 10.1002/biot.200800024. Review. PubMed PMID: 18512869.

11: Webster A, Coupland P, Houghton FD, Leese HJ, Aylott JW. The delivery of PEBBLE nanosensors to measure the intracellular environment. Biochem Soc Trans. 2007 Jun;35(Pt 3):538-43. Review. PubMed PMID: 17511647.

12: Schmidt O, Glatz RV, Asgari S, Roberts HL. Are insect immune suppressors driving cellular uptake reactions? Arch Insect Biochem Physiol. 2005 Dec;60(4):153-8. Review. PubMed PMID: 16304617.

13: Kuromi H, Kidokoro Y. Exocytosis and endocytosis of synaptic vesicles and functional roles of vesicle pools: lessons from the Drosophila neuromuscular junction. Neuroscientist. 2005 Apr;11(2):138-47. Review. PubMed PMID: 15746382.

14: Kamen BA, Smith AK. A review of folate receptor alpha cycling and 5-methyltetrahydrofolate accumulation with an emphasis on cell models in vitro. Adv Drug Deliv Rev. 2004 Apr 29;56(8):1085-97. Review. PubMed PMID: 15094208.

15: Isenberg G, Kazanski V, Kondratev D, Gallitelli MF, Kiseleva I, Kamkin A. Differential effects of stretch and compression on membrane currents and [Na+]c in ventricular myocytes. Prog Biophys Mol Biol. 2003 May-Jul;82(1-3):43-56. Review. PubMed PMID: 12732267.

16: Pedersen SF, Hoffmann EK, Mills JW. The cytoskeleton and cell volume regulation. Comp Biochem Physiol A Mol Integr Physiol. 2001 Oct;130(3):385-99. Review. PubMed PMID: 11913452.

17: Muday GK. Maintenance of asymmetric cellular localization of an auxin transport protein through interaction with the actin cytoskeleton. J Plant Growth Regul. 2000 Dec;19(4):385-96. Review. PubMed PMID: 11762378.

18: Eder C, DeCoursey TE. Voltage-gated proton channels in microglia. Prog Neurobiol. 2001 Jun;64(3):277-305. Review. PubMed PMID: 11240310.

19: Lindstrom AL, Pennell CA. In vitro studies of ricin A-chain-induced vascular leak syndrome. Methods Mol Biol. 2001;166:125-35. Review. PubMed PMID: 11217363.

20: Derzhavin DK, Isaeva VV. Fractal self-organization of the molluscan (Mizuhopecten yessoensis) hemolymph cells capable of aggregation in vitro. Dokl Biophys. 2000 Jul-Dec;373-375:29-31. Review. PubMed PMID: 11214467.